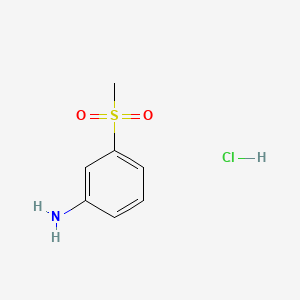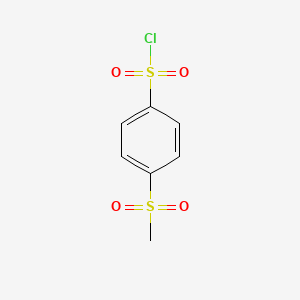
3-メトキシベンゾイルギ酸エチル
概要
説明
Ethyl 3-methoxybenzoylformate is an organic compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol . It is commonly used in biochemical research, particularly in the field of proteomics . The compound is characterized by its liquid state at room temperature and has a boiling point of 107°C at 0.1 mmHg .
科学的研究の応用
Ethyl 3-methoxybenzoylformate is widely used in scientific research, particularly in:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: In the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: Used in the production of fine chemicals and as a building block in the synthesis of agrochemicals
生化学分析
Biochemical Properties
Ethyl 3-methoxybenzoylformate plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in the esterification process, where it acts as a substrate. The nature of these interactions often involves the formation of ester bonds, which are crucial for the compound’s biochemical activity .
Cellular Effects
Ethyl 3-methoxybenzoylformate has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of certain genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, it can impact cell signaling pathways by interacting with specific receptors on the cell surface, leading to changes in cellular responses.
Molecular Mechanism
The molecular mechanism of Ethyl 3-methoxybenzoylformate involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes, leading to either inhibition or activation of these enzymes. For instance, it can inhibit certain enzymes involved in metabolic pathways, resulting in changes in gene expression and cellular function . These binding interactions are often mediated by the formation of ester bonds, which are crucial for the compound’s activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 3-methoxybenzoylformate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Ethyl 3-methoxybenzoylformate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term effects observed in in vitro and in vivo studies include alterations in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of Ethyl 3-methoxybenzoylformate vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can lead to significant changes in cellular metabolism and gene expression. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of Ethyl 3-methoxybenzoylformate can result in toxic or adverse effects, such as cellular damage and altered metabolic pathways.
Metabolic Pathways
Ethyl 3-methoxybenzoylformate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It is known to affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . For example, it can inhibit enzymes involved in the tricarboxylic acid cycle, leading to changes in energy production and cellular metabolism.
Transport and Distribution
The transport and distribution of Ethyl 3-methoxybenzoylformate within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . For instance, Ethyl 3-methoxybenzoylformate can be transported across cell membranes by specific transporters, leading to its accumulation in certain tissues where it exerts its biochemical effects.
Subcellular Localization
Ethyl 3-methoxybenzoylformate exhibits specific subcellular localization, which is crucial for its activity and function. It is often directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, the compound may localize to the mitochondria, where it can influence metabolic pathways and energy production. The subcellular localization of Ethyl 3-methoxybenzoylformate is essential for its role in modulating cellular processes and biochemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: Ethyl 3-methoxybenzoylformate can be synthesized through various methods. One common synthetic route involves the reaction of 3-bromoanisole with diethyl oxalate . The reaction typically requires a base such as sodium ethoxide and is carried out under reflux conditions. The product is then purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of ethyl 3-methoxybenzoylformate often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography .
化学反応の分析
Types of Reactions: Ethyl 3-methoxybenzoylformate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction of ethyl 3-methoxybenzoylformate can yield alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products:
Oxidation: 3-methoxybenzoic acid.
Reduction: 3-methoxybenzyl alcohol.
Substitution: Various substituted benzoylformates depending on the nucleophile used.
作用機序
The mechanism of action of ethyl 3-methoxybenzoylformate involves its interaction with various molecular targets. In biochemical assays, it acts as a substrate for enzymes, undergoing specific transformations that can be monitored to study enzyme activity. The compound’s methoxy and ester groups play crucial roles in its reactivity and interaction with biological molecules .
類似化合物との比較
Ethyl benzoylformate: Similar structure but lacks the methoxy group, leading to different reactivity and applications.
Ethyl 3-methoxyphenylglyoxylate: Another closely related compound with similar functional groups but different reactivity patterns.
Uniqueness: Ethyl 3-methoxybenzoylformate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the methoxy group enhances its solubility and reactivity in certain chemical reactions, making it a valuable compound in various research and industrial applications .
特性
IUPAC Name |
ethyl 2-(3-methoxyphenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-3-15-11(13)10(12)8-5-4-6-9(7-8)14-2/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLYVLJKLZPOAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374532 | |
| Record name | Ethyl 3-methoxybenzoylformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86358-29-4 | |
| Record name | Ethyl 3-methoxybenzoylformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-methoxybenzoylformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Acetyl-2-methylimidazo[1,2-a]pyridine](/img/structure/B1302022.png)
![Tert-butyl N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-YL)methyl]carbamate](/img/structure/B1302023.png)
![1-[2-(2-Amino-3-methoxyphenyl)ethyl]pyrrolidine](/img/structure/B1302025.png)


![3-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline](/img/structure/B1302028.png)

![4-[4-(Benzyloxy)phenyl]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1302033.png)

